A Technical Guide to the Physicochemical Properties of Boc-(S)-alpha-benzyl-proline
A Technical Guide to the Physicochemical Properties of Boc-(S)-alpha-benzyl-proline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of N-tert-butoxycarbonyl-(S)-alpha-benzyl-proline (Boc-(S)-alpha-benzyl-proline). The information contained herein is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound in peptide synthesis and broader pharmaceutical research.
Core Physicochemical Properties
Boc-(S)-alpha-benzyl-proline is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl group at the alpha position. This structure imparts specific characteristics crucial for its application as a building block in the synthesis of peptides and other complex organic molecules.
Data Presentation
The quantitative physicochemical properties of Boc-(S)-alpha-benzyl-proline are summarized in the table below for clear reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 706806-61-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₇H₂₃NO₄ | [1][3][4][5] |
| Molecular Weight | 305.37 g/mol | [1][3][4] |
| Appearance | White powder | [1] |
| Melting Point | 146 °C | [2][6] |
| Optical Rotation | [a]D²⁵ = -147 ± 2º (c=1 in EtOH or MeOH) | [1] |
| Density | 1.193 g/cm³ (Predicted) | [2][6] |
| Boiling Point | 443.1 °C at 760 mmHg (Predicted) | [2][6] |
| Purity | ≥ 97.0% to ≥ 99% (HPLC) | [1][3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of Boc-(S)-alpha-benzyl-proline are provided below. These protocols are based on standard analytical techniques for the characterization of Boc-protected amino acids.[7]
Melting Point Determination
Objective: To determine the temperature at which Boc-(S)-alpha-benzyl-proline transitions from a solid to a liquid state.
Methodology:
-
A small, dry sample of Boc-(S)-alpha-benzyl-proline is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Solubility Determination (Gravimetric Method)
Objective: To quantitatively determine the solubility of Boc-(S)-alpha-benzyl-proline in a specific solvent.
Methodology:
-
An excess amount of Boc-(S)-alpha-benzyl-proline is added to a known volume of the solvent of interest in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[8]
-
The suspension is allowed to settle, and a known volume of the supernatant is carefully withdrawn using a filtered syringe.[8]
-
The filtered saturated solution is transferred to a pre-weighed vial.[8]
-
The solvent is evaporated from the vial, and the residue is dried to a constant weight.[8]
-
The solubility is calculated as the mass of the dissolved solid per volume of the solvent.
Optical Rotation Measurement
Objective: To measure the specific rotation of a solution of Boc-(S)-alpha-benzyl-proline, which is indicative of its stereochemical purity.
Methodology:
-
A solution of Boc-(S)-alpha-benzyl-proline is prepared by accurately weighing the compound and dissolving it in a known volume of a specified solvent (e.g., ethanol or methanol) to a precise concentration (e.g., c=1 g/100 mL).[1]
-
A polarimeter is calibrated using a blank (the pure solvent).
-
The sample solution is placed in a polarimeter cell of a known path length.
-
The optical rotation of the solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 25 °C).
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Applications in Peptide Synthesis
Boc-(S)-alpha-benzyl-proline serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly following the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[9] The Boc group provides temporary protection for the α-amino group, while benzyl-based groups can be used for the protection of side chains.[10]
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a generalized workflow for a single coupling cycle in SPPS utilizing a Boc-protected amino acid like Boc-(S)-alpha-benzyl-proline.
This workflow demonstrates the iterative nature of SPPS, where the cycle of deprotection, neutralization, coupling, and washing is repeated to build the peptide chain. The use of Boc-(S)-alpha-benzyl-proline introduces a unique conformational constraint into the peptide, which can be critical for achieving the desired biological activity.[1] This compound is particularly noted for its application in the design of novel pharmaceuticals, including those targeting neurological disorders.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. yhs518.com [yhs518.com]
- 3. Boc-(S)-α-苄基-Pro-OH ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. BOC-(S)-ALPHA-BENZYL-PROLINE | 706806-61-3 [chemicalbook.com]
- 5. cusabio.com [cusabio.com]
- 6. BOC-(S)-ALPHA-BENZYL-PROLINE CAS#: 706806-61-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. benchchem.com [benchchem.com]
